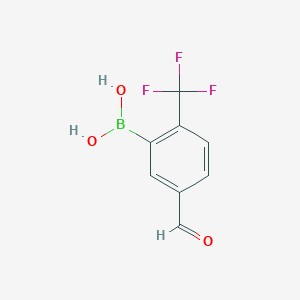

5-Formyl-2-(trifluoromethyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Formyl-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the class of organoboron compounds. It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

作用機序

Target of Action

The primary target of 5-Formyl-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis, making it a significant target for antimicrobial action.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. In some solutions, the compound isomerizes to form a cyclic isomer, 3-hydroxybenzoxaborole . This isomer has been shown to bind into the active pocket of Candida albicans LeuRS, similar to the recently approved benzoxaborole antifungal drug .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in microorganisms. By blocking LeuRS, it disrupts the normal function of this enzyme, leading to inhibition of protein synthesis and thus, the growth of the microorganism .

Result of Action

The compound’s action results in moderate antimicrobial activity against Candida albicans . It also shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of the benzoxaborole antifungal drug .

Action Environment

Environmental factors such as pH and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the presence of an electron-withdrawing substituent in the compound results in a considerable rise in acidity compared to its analogues . This could potentially affect the compound’s stability and efficacy in different environments.

生化学分析

Biochemical Properties

5-Formyl-2-(trifluoromethyl)phenylboronic acid has been found to display many interesting features, not only from synthetic but also from an application as well as structural points of view . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .

Cellular Effects

It has been suggested that it may have antimicrobial activity, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of 5-Formyl-2-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

5-Formyl-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

Oxidation: 5-Carboxy-2-(trifluoromethyl)phenylboronic acid.

Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid.

Substitution: Various aryl derivatives depending on the coupling partner.

科学的研究の応用

5-Formyl-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential antimicrobial properties, particularly against fungi and bacteria.

Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.

類似化合物との比較

Similar Compounds

- 2-Formylphenylboronic acid

- 2-Formyl-3-fluorophenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

5-Formyl-2-(trifluoromethyl)phenylboronic acid is unique due to the combined presence of the formyl and trifluoromethyl groups, which impart distinct electronic and steric properties.

生物活性

5-Formyl-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with notable biological activity, particularly in antimicrobial applications. This article delves into its mechanism of action, biochemical properties, and research findings, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a formyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid moiety. Its unique structure allows it to interact with various biological targets, particularly in microbial systems.

The primary target of this compound is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms. By binding to the active site of LeuRS, it inhibits protein synthesis, which is crucial for microbial growth and survival. This inhibition leads to moderate antimicrobial activity against several pathogens, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .

Isomerization and Its Effects

In certain conditions, this compound can isomerize to form a cyclic isomer known as 3-hydroxybenzoxaborole . This cyclic form has been shown to have higher binding affinity to LeuRS, enhancing its antimicrobial efficacy .

Antimicrobial Activity

The compound exhibits moderate antifungal and antibacterial properties. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various microorganisms:

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower than amphotericin B |

| Aspergillus niger | 100 | Similar |

| Escherichia coli | 50 | Lower than AN2690 |

| Bacillus cereus | 25 | Lower than AN2690 |

Study on Antimicrobial Properties

A study conducted by Wieczorek et al. (2020) assessed the antimicrobial activity of this compound using both agar diffusion and MIC determination methods. The results indicated that at higher concentrations (e.g., 100 µg), the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, although the zones of inhibition were relatively small .

Structural Activity Relationship

Research has shown that the presence of electron-withdrawing groups like trifluoromethyl enhances the acidity of the compound compared to its analogs, which may facilitate diol binding—an important factor for its antimicrobial activity .

特性

IUPAC Name |

[5-formyl-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXOZRQTWLEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。